2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one
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Overview
Description
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate carbonyl compounds under specific reaction conditions . Industrial production methods often utilize catalytic processes to enhance the yield and purity of the compound. The reaction conditions typically involve the use of solvents like ethanol or ether and may require heating or the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, they may inhibit the activity of certain kinases or modulate the function of ion channels, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be compared with other thiophene derivatives such as 2,5-Dimethylthiophene and 3,5-Dimethyl-2-(methylthio)thiophene . While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties. For instance, 2,5-Dimethylthiophene is known for its use in organic electronics, while 3,5-Dimethyl-2-(methylthio)thiophene has applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural features, which may offer distinct advantages in certain applications.
Properties
CAS No. |
71479-10-2 |
---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2,2-dimethyl-5-thiophen-2-ylhex-4-en-3-one |
InChI |
InChI=1S/C12H16OS/c1-9(10-6-5-7-14-10)8-11(13)12(2,3)4/h5-8H,1-4H3 |
InChI Key |
XVDIHPRNDXBSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C1=CC=CS1 |
Origin of Product |
United States |
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